molecular formula C11H11NO5 B11814263 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone

1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone

Cat. No.: B11814263
M. Wt: 237.21 g/mol
InChI Key: KZRWUTBZYGDPCJ-UHFFFAOYSA-N
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Description

1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone is a complex organic compound that belongs to the class of nitroaromatic compounds It features a unique structure with a nitro group attached to a benzo[b][1,4]dioxepin ring system, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone typically involves the nitration of a precursor compound, followed by cyclization and functional group transformations

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions, utilizing robust and scalable processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso and amino derivatives.

    Reduction: Formation of hydroxylamine and amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

  • 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
  • 3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives
  • N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl) derivatives

Comparison: 1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone stands out due to its unique combination of a nitro group and an ethanone moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

1-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanone

InChI

InChI=1S/C11H11NO5/c1-7(13)8-5-10-11(6-9(8)12(14)15)17-4-2-3-16-10/h5-6H,2-4H2,1H3

InChI Key

KZRWUTBZYGDPCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCCO2

Origin of Product

United States

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